molecular formula C21H18O5 B1225879 2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl benzoate

2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl benzoate

Cat. No.: B1225879
M. Wt: 350.4 g/mol
InChI Key: VIPXLQMQEIDXMH-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid 2-[(2S)-7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl]propan-2-yl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a furanocoumarin skeleton, which is a bicyclic structure consisting of a furan ring fused to a coumarin moiety. The presence of the benzoic acid ester group further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid 2-[(2S)-7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl]propan-2-yl ester typically involves multi-step organic reactions. One common method includes the condensation of a suitable furanocoumarin precursor with benzoic acid under acidic or basic conditions. The reaction may require catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid 2-[(2S)-7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl]propan-2-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the furan ring to a dihydrofuran.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or dihydrofuran derivatives.

Scientific Research Applications

Benzoic acid 2-[(2S)-7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl]propan-2-yl ester has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which benzoic acid 2-[(2S)-7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl]propan-2-yl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furanocoumarin skeleton allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Psoralens: These compounds share a similar furanocoumarin structure and are known for their photoreactive properties.

    Coumarins: Structurally related to furanocoumarins, coumarins are widely studied for their anticoagulant and anti-inflammatory activities.

    Benzoxazoles: These compounds have a similar bicyclic structure and are used in medicinal chemistry for their diverse biological activities.

Uniqueness

Benzoic acid 2-[(2S)-7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl]propan-2-yl ester stands out due to its unique ester linkage and the specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl benzoate

InChI

InChI=1S/C21H18O5/c1-21(2,26-20(23)13-6-4-3-5-7-13)18-11-15-10-14-8-9-19(22)25-16(14)12-17(15)24-18/h3-10,12,18H,11H2,1-2H3/t18-/m0/s1

InChI Key

VIPXLQMQEIDXMH-SFHVURJKSA-N

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)C4=CC=CC=C4

SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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